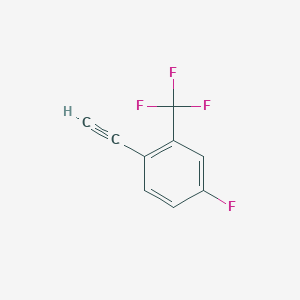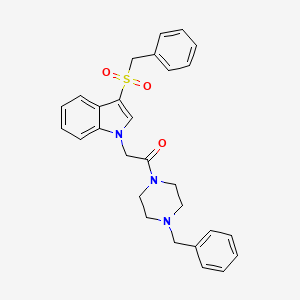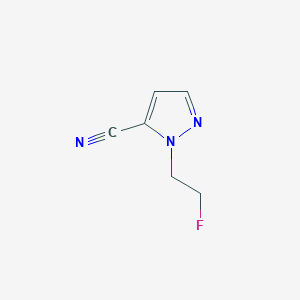
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile (FEPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FEPC belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is not fully understood, but it has been proposed to act through different pathways. This compound has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). This compound has also been shown to modulate the expression of genes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been reported to exhibit different biochemical and physiological effects, depending on the dose and mode of administration. This compound has been shown to inhibit the activity of MMPs and HDACs, which are involved in cancer cell growth and proliferation. This compound has also been reported to modulate the expression of COX-2 and IL-6, which are involved in inflammation and pain. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumor tissues.
実験室実験の利点と制限
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential as a lead compound for drug discovery and development. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile. One direction is to further investigate its mechanism of action and its potential targets in cancer cells and inflammatory tissues. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, this compound could be tested in combination with other drugs or therapies to enhance its anticancer, anti-inflammatory, and analgesic activities. Finally, this compound could be tested in animal models of cancer, inflammation, and pain to evaluate its efficacy and safety in vivo.
合成法
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be synthesized using different methods, including the reaction of 2-fluoroethylhydrazine with ethyl cyanoacetate in the presence of a base, or the reaction of 2-fluoroethylhydrazine with 2-cyanoacetamide in the presence of a catalyst. These methods have been reported in the literature, and the resulting this compound products have been characterized using different analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential lead compound for the development of new anticancer drugs. This compound has also been reported to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.
特性
IUPAC Name |
2-(2-fluoroethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUSKRAQHNUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
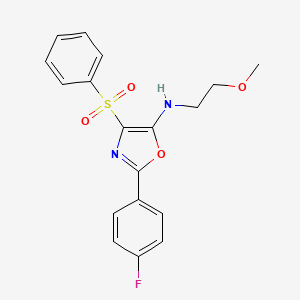

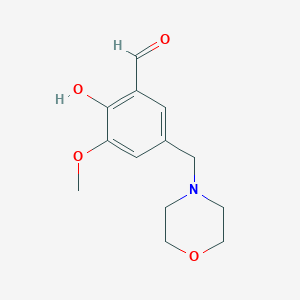
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
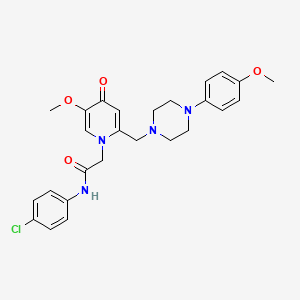
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
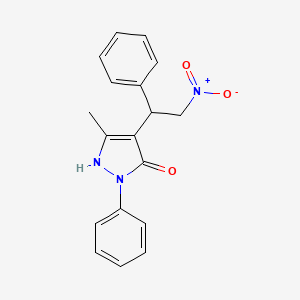
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)
